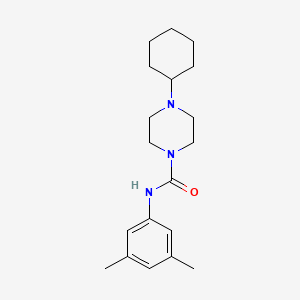
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one, also known as DIBO, is a heterocyclic organic compound with a molecular formula C11H9NO3S. DIBO has been widely studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
作用機序
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. Moreover, this compound has been found to reduce oxidative stress by scavenging free radicals and increasing the levels of endogenous antioxidants such as glutathione. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of AKT.
実験室実験の利点と制限
One of the main advantages of 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one is its potent anti-inflammatory and antioxidant properties, which make it an ideal candidate for the treatment of various inflammatory diseases. Moreover, this compound has been found to possess anticancer properties, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one. One of the potential directions is the development of new formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the mechanism of action of this compound in various disease models. Moreover, the potential use of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases should be investigated. Finally, the development of new derivatives of this compound with improved pharmacokinetic properties and efficacy is also a potential future direction.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has been extensively studied for its potential use in various scientific research applications. It possesses potent anti-inflammatory, antioxidant, and anticancer properties, making it an ideal candidate for the treatment of various diseases. However, further research is needed to explore its full potential and develop new formulations and derivatives with improved properties.
合成法
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process starting with 2-nitrophenol and 2-chloroacetyl chloride. The reaction involves the formation of a thiazolidinone ring through the reaction of the thiol group of cysteine with the carbonyl group of the acyl chloride. The final product is obtained after the reduction of the nitro group to an amino group.
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential use as an anti-inflammatory agent, antioxidant, and anticancer agent. It has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess strong antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-9-4-15-10(11-9)6-1-2-7-8(3-6)14-5-13-7/h1-3,10H,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSRUPUYYGWFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3R*,4R*)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1-methylpyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5408699.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5408703.png)
![3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5408723.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(2-ethyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5408725.png)
![2-(3-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5408726.png)
![2-phenyl-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5408736.png)

![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B5408745.png)

![methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5408756.png)

![3-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408763.png)
![N-(2-fluorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5408764.png)
